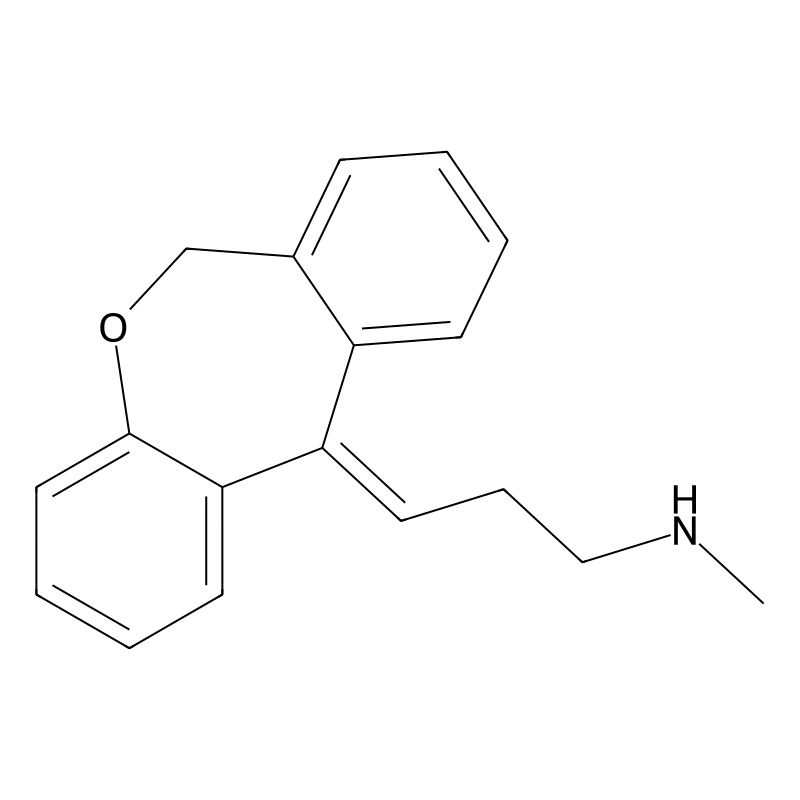

(E)-Desmethyldoxepin

Content Navigation

- 1. General Information

- 2. (E)-Desmethyldoxepin (CAS 1225-56-5): High-Purity Analytical Standard for Stereoselective Pharmacokinetics

- 3. The Critical Failure of Mixed-Isomer and Parent-Drug Substitution in Analytical Workflows

- 4. Quantitative Differentiation: (E)-Desmethyldoxepin vs. Mixed Isomers and Analogs

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(E)-Desmethyldoxepin, also known as trans-nordoxepin, is the primary active N-demethylated metabolite of the tricyclic antidepressant doxepin. In clinical, pharmacological, and forensic environments, it is procured predominantly as a high-purity analytical reference standard for Therapeutic Drug Monitoring (TDM) and liquid chromatography-mass spectrometry (LC-MS/MS) calibration. Because the parent drug doxepin is administered as an isomeric mixture, the precise quantification of its specific circulating metabolites is critical for evaluating patient compliance, systemic toxicity, and metabolic clearance rates [1].

Substituting pure (E)-desmethyldoxepin with the parent drug doxepin or an uncharacterized (E/Z)-desmethyldoxepin mixture fundamentally compromises analytical accuracy. While doxepin is formulated as an 85:15 (E:Z) mixture, in vivo stereoselective metabolism and isomerization drastically alter this ratio in patient plasma and cerebrospinal fluid. The (E)- and (Z)-isomers exhibit distinct pharmacokinetic half-lives, clearance rates, and receptor binding affinities. Consequently, using a mixed standard prevents the accurate resolution of stereospecific chromatographic peaks, leading to critical quantification errors in pharmacogenomic profiling, precision dosing, and forensic toxicology [1].

Stereoselective Chromatographic Calibration and Reproducibility

Accurate TDM requires the baseline separation of doxepin metabolites. Analytical methods utilizing pure (E)-desmethyldoxepin demonstrate baseline resolution from the (Z)-isomer on silica and reverse-phase columns, whereas mixed standards often result in overlapping peaks that obscure the true in vivo E:Z ratio. This is critical because the in vivo ratio deviates significantly from the 85:15 parent drug formulation due to stereoselective clearance [1].

| Evidence Dimension | Chromatographic peak resolution and quantification accuracy |

| Target Compound Data | Pure (E)-isomer allows absolute quantification of the major circulating trans-metabolite without peak overlap |

| Comparator Or Baseline | (E/Z)-Desmethyldoxepin mixture |

| Quantified Difference | Eliminates peak integration errors associated with variable in vivo E:Z ratios, which can shift unpredictably from the 85:15 baseline |

| Conditions | HPLC/GC-MS analysis of human serum and cerebrospinal fluid |

Procurement of the pure (E)-isomer is mandatory for clinical laboratories to establish accurate, isomer-specific calibration curves that reflect actual patient metabolism rather than the parent drug formulation.

Pharmacological Specificity in Monoamine Reuptake Inhibition

The geometric isomers of desmethyldoxepin exhibit divergent pharmacological profiles. The (E)-isomer (trans) is significantly more potent as a norepinephrine reuptake inhibitor (NRI), whereas the (Z)-isomer (cis) demonstrates higher relative affinity for serotonin reuptake inhibition (SRI). Utilizing the pure (E)-isomer allows researchers to isolate noradrenergic pathways without the confounding serotonergic activity introduced by the (Z)-isomer [1].

| Evidence Dimension | Monoamine reuptake inhibition specificity |

| Target Compound Data | High selectivity and potency for norepinephrine reuptake |

| Comparator Or Baseline | (Z)-Desmethyldoxepin |

| Quantified Difference | (E)-isomer drives the primary noradrenergic therapeutic effect, distinct from the serotonergic profile of the (Z)-isomer |

| Conditions | In vitro receptor binding assays and synaptosomal uptake models |

Pharmacological researchers must select the pure (E)-isomer to accurately model noradrenergic neurochemistry without off-target serotonergic interference.

CYP2D6/CYP2C19 Metabolic Phenotyping Suitability

The pharmacokinetics of the (E)-isomer are highly sensitive to cytochrome P450 polymorphisms. Studies indicate that CYP2D6 ultra-rapid metabolizer (UM) genotypes significantly alter the pharmacokinetic parameters of (E)-doxepin and its conversion to (E)-desmethyldoxepin, while the (Z)-isomer remains comparatively unaffected. Tracking the specific concentration of (E)-desmethyldoxepin is therefore a direct biomarker for CYP2D6 and CYP2C19 enzymatic activity [1].

| Evidence Dimension | Sensitivity to CYP2D6/CYP2C19 polymorphisms |

| Target Compound Data | Clearance rates directly correlate with CYP2D6 ultra-rapid metabolizer status |

| Comparator Or Baseline | (Z)-Desmethyldoxepin |

| Quantified Difference | (E)-isomer pharmacokinetics show statistically significant variance across CYP2D6 phenotypes, unlike the (Z)-isomer |

| Conditions | In vivo pharmacokinetic profiling of genotyped human subjects |

Precision medicine workflows and pharmacogenomic assays require the pure (E)-metabolite to accurately phenotype patient-specific CYP450 metabolic pathways.

Clinical Therapeutic Drug Monitoring (TDM)

Deployed as a primary analytical calibrator in LC-MS/MS and HPLC workflows to quantify specific circulating metabolite levels in patients, ensuring accurate dose titration and preventing systemic toxicity [1].

Pharmacogenomic Biomarker Assays

Utilized in precision medicine research to evaluate the impact of CYP2D6 and CYP2C19 genetic polymorphisms on tricyclic antidepressant metabolism, using the (E)-isomer clearance rate as a phenotypic marker [2].

Forensic Toxicology and Post-Mortem Analysis

Applied as an internal standard in forensic investigations to determine the exact timeline of drug ingestion, differentiating between acute overdose and chronic accumulation by analyzing the specific E:Z metabolite ratios in post-mortem blood and tissue [1].

Noradrenergic Receptor Pharmacology

Procured for in vitro neurochemical assays and synaptosomal models to selectively study norepinephrine reuptake inhibition, avoiding the serotonergic confounding effects inherent to the Z-isomer or mixed formulations [3].

References

- [1] Adamczyk, M., et al. 'Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography.' Therapeutic Drug Monitoring 17.4 (1995): 371-376.

- [2] Härtter, S., et al. 'Impact of the CYP2D6 ultra-rapid metabolizer genotype on doxepin pharmacokinetics and serotonin in platelets.' Pharmacogenetics and Genomics 12.6 (2002): 465-471.

- [3] Midha, K. K., et al. 'Stereoselective pharmacokinetics of doxepin isomers.' European Journal of Clinical Pharmacology 42.4 (1992): 439-443.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Metabolism Metabolites

Nordoxepin is a known human metabolite of doxepin.

Wikipedia

Dates

Explore Compound Types